molecular formula C8H7F3O2 B14760915 1,2,4-Trifluoro-3-(methoxymethoxy)benzene

1,2,4-Trifluoro-3-(methoxymethoxy)benzene

Cat. No.: B14760915
M. Wt: 192.13 g/mol
InChI Key: YCDVWQJRMCLXHI-UHFFFAOYSA-N
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Description

1,2,4-Trifluoro-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7F3O2 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a methoxymethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Trifluoro-3-(methoxymethoxy)benzene typically involves the reaction of 1,2,4-trifluorobenzene with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the methoxymethyl group. The reaction can be represented as follows:

C6H3F3+CH3OCH2ClC8H7F3O2+NaClC_6H_3F_3 + CH_3OCH_2Cl \rightarrow C_8H_7F_3O_2 + NaCl C6​H3​F3​+CH3​OCH2​Cl→C8​H7​F3​O2​+NaCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trifluoro-3-(methoxymethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove the methoxymethoxy group, yielding simpler fluorinated benzenes.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Aldehydes or acids.

    Reduction: Fluorinated benzenes.

Scientific Research Applications

1,2,4-Trifluoro-3-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.

    Medicine: Investigated for its potential as a drug intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4-Trifluoro-3-(methoxymethoxy)benzene is not well-studied. its effects are likely due to the presence of the trifluoromethyl and methoxymethoxy groups, which can interact with various molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, while the methoxymethoxy group can act as a protecting group in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Trifluorobenzene: Lacks the methoxymethoxy group, making it less versatile in synthetic applications.

    2,4,6-Trifluoro-1-(methoxymethoxy)benzene: Similar structure but different substitution pattern, leading to different chemical properties.

    1,2-Difluoro-3-methoxy-4-nitrobenzene: Contains a nitro group instead of a third fluorine atom, resulting in different reactivity.

Properties

Molecular Formula

C8H7F3O2

Molecular Weight

192.13 g/mol

IUPAC Name

1,2,4-trifluoro-3-(methoxymethoxy)benzene

InChI

InChI=1S/C8H7F3O2/c1-12-4-13-8-6(10)3-2-5(9)7(8)11/h2-3H,4H2,1H3

InChI Key

YCDVWQJRMCLXHI-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1F)F)F

Origin of Product

United States

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